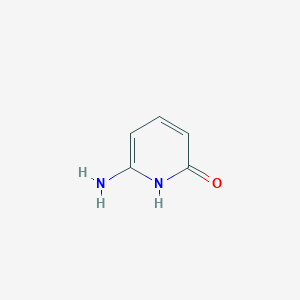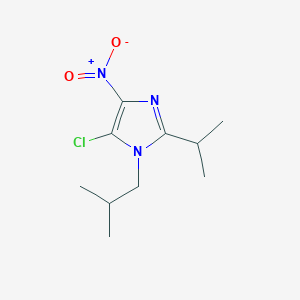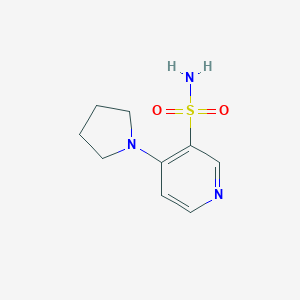
ニコチン酸 N-オキシド
概要
説明
オキシニア酸は、3-ピリジンカルボン酸1-オキシドとしても知られ、分子式がC6H5NO3、分子量が139.1088 g/molの化学化合物です 。それはニコチン酸のN-オキシド誘導体であり、科学研究や産業におけるさまざまな用途で知られています。
2. 製法
合成経路と反応条件: オキシニア酸は、タングステン酸ナトリウムなどの触媒の存在下、過酸化水素を用いたニコチン酸の酸化によって合成できます。 反応は通常、穏やかな条件下、温度を約50〜60°Cに維持して行われます 。
工業生産方法: オキシニア酸の工業生産は、同様の酸化プロセスを含みますが、より大規模に行われます。 連続フロー反応器の使用と最適化された反応条件により、高収率で高純度の製品が得られます 。
反応の種類:
酸化: オキシニア酸は、さらに酸化してさまざまな誘導体になります。
還元: 特定の条件下でニコチン酸に戻すことができます。
置換: この化合物は、特にピリジン環で置換反応に参加できます。
一般的な試薬と条件:
酸化: 過酸化水素、タングステン酸ナトリウム。
還元: 水素ガス、パラジウム炭素(Pd/C)触媒。
置換: 酸性または塩基性条件下でのさまざまな求電子剤と求核剤。
生成される主要な生成物:
酸化: 高酸化状態の誘導体。
還元: ニコチン酸。
置換: 置換ピリジン誘導体.
4. 科学研究における用途
オキシニア酸は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、およびさまざまな化学化合物の前駆体として使用されます。
生物学: 抗菌作用や抗炎症作用を含む、潜在的な生物学的活性を研究されています。
医学: 特定の病気の治療における潜在的な治療効果について調査されています。
産業: 医薬品や農薬の製造に使用されます.
科学的研究の応用
Oxiniacic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
オキシニア酸の作用機序は、特定の分子標的や経路との相互作用を伴います。N-オキシド誘導体として、酸化剤として作用し、生物系内の酸化還元反応に影響を与えます。 酵素や受容体と相互作用して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性もあります .
類似の化合物:
- ニコチン酸
- ピリジンカルボン酸誘導体
- ニコチン酸N-オキシド
比較: オキシニア酸は、N-オキシド官能基を持つため、独自の化学的および生物学的特性を持っています。
生化学分析
Biochemical Properties
Nicotinic acid N-oxide, as the N-oxide of nicotinic acid, shares some biochemical properties with nicotinic acid. Nicotinic acid is a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
The cellular effects of Nicotinic acid N-oxide are not well-studied. Given its relationship to nicotinic acid, it may influence cellular function through its impact on NAD and NADP levels. NAD and NADP are involved in a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nicotinic acid N-oxide is not well-understood. As the N-oxide of nicotinic acid, it may exert its effects at the molecular level through its potential to influence the levels of NAD and NADP. These coenzymes are involved in many vital redox reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nicotinic acid N-oxide is involved in the metabolic pathways of nicotinic acid, as it is the N-oxide of nicotinic acid . Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway . This pathway involves several stages and enzymes, and it could also include effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Oxiniacic acid can be synthesized through the oxidation of nicotinic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C .
Industrial Production Methods: Industrial production of oxiniacic acid involves similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Oxidation: Oxiniacic acid can undergo further oxidation to form various derivatives.
Reduction: It can be reduced back to nicotinic acid under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Nicotinic acid.
Substitution: Substituted pyridine derivatives.
類似化合物との比較
- Nicotinic acid
- Pyridinecarboxylic acid derivatives
- Nicotinic acid N-oxide
Comparison: Oxiniacic acid is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-oxidopyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFFCXMEXZEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046543 | |
| Record name | Nicotinic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-81-4 | |
| Record name | Nicotinic acid N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiniacic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiniacic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinic acid N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinic acid 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxiniacic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXINIACIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY03Q39E6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of nicotinic acid N-oxide is C6H5NO3 and its molecular weight is 139.11 g/mol. [, , , , , ]
A: Common techniques include UV-Vis, FTIR, NMR, and mass spectrometry. These techniques provide insights into the electronic transitions, functional groups, proton and carbon environments, and fragmentation patterns of the molecule. [, , , , , ]
A: Yes, research indicates that nicotinic acid N-oxide exhibits corrosion inhibition properties for mild steel in acidic environments, particularly in sulfuric acid. []
A: Studies suggest that nicotinic acid N-oxide adsorbs onto the metal surface, forming a protective layer that hinders the corrosion process. []
A: Nicotinic acid N-oxide can act as an oxygen donor in certain reactions. For instance, it has been shown to transfer oxygen to pyridine. [, ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic structure of nicotinic acid N-oxide and its halogenated derivatives. These calculations provided insights into the relationship between electronic structure, spectroscopic features, and potential biological activity. []
A: ** Trimethylamine N-oxide (TMAO) reductase from the bacterium Roseobacter denitrificans has been shown to reduce nicotinic acid N-oxide. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)
![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)






methanone](/img/structure/B432781.png)
![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)
